3-Bromo-6,6-dimethyl-azepane-2,4-dione
Description
Properties
Molecular Formula |
C8H12BrNO2 |
|---|---|
Molecular Weight |
234.09 g/mol |
IUPAC Name |
3-bromo-6,6-dimethylazepane-2,4-dione |
InChI |
InChI=1S/C8H12BrNO2/c1-8(2)3-5(11)6(9)7(12)10-4-8/h6H,3-4H2,1-2H3,(H,10,12) |
InChI Key |
HKKRPEUXDDSJBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)NC1)Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparative analysis focuses on analogs with variations in halogens, substituents, or ring modifications. Key compounds include:
3-Chloro-6,6-dimethyl-azepane-2,4-dione
- Structural Difference : Bromine replaced with chlorine.
- Stability : Similar steric effects from dimethyl groups, but weaker C–Cl bond may lead to higher susceptibility to hydrolysis under acidic conditions.
6,6-Dimethyl-azepane-2,4-dione (Non-Halogenated Analog)
- Structural Difference : Lacks the bromine atom at position 3.
- Applications : Primarily used as a scaffold for ring-expansion reactions. The absence of bromine limits its utility in cross-coupling reactions but enhances compatibility with reducing agents.
- Solubility : Increased polarity due to the lack of a heavy halogen may improve aqueous solubility.
3-Bromo-azepane-2,4-dione (Without Dimethyl Groups)
- Structural Difference : Missing the 6,6-dimethyl substituents.
- Reactivity : Reduced steric hindrance facilitates faster reaction kinetics in substitution or addition reactions.
- Thermal Stability : The absence of methyl groups may lower melting points and increase conformational flexibility.
Data Table: Comparative Properties of Azepane Dione Derivatives
Research Findings and Trends
- Steric Effects : The 6,6-dimethyl groups in the target compound significantly hinder nucleophilic attacks at the adjacent ketone groups, directing reactivity toward the bromine atom .
- Halogen Influence : Bromine’s polarizability enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine analogs, which require harsher conditions.
- Thermal Stability: Dimethyl substitution increases thermal stability by reducing ring strain, as evidenced by higher melting points relative to non-methylated analogs.
Preparation Methods
Diels-Alder Reaction for Azepane Precursors
The Diels-Alder reaction between a diene and a dienophile forms a six-membered ring, which can undergo subsequent ring expansion. For example, reacting furan derivatives with α,β-unsaturated carbonyl compounds under thermal or Lewis acid-catalyzed conditions yields intermediates amenable to azepane formation. Reaction times vary from 0.25 to 120 hours, with vacuum distillation used to isolate products.
Bromination Strategies for Azepane Derivatives
Introducing bromine at the 3-position requires selective electrophilic or radical bromination. Patent CN104058956A details bromination protocols for aromatic systems, which may inform analogous aliphatic bromination.
Electrophilic Bromination Using Molecular Bromine
In a dioxane solvent system, molecular bromine () reacts with 6,6-dimethyl-azepane-2,4-dione under controlled conditions. A representative procedure involves dissolving the azepane precursor in dioxane (550–650 mL per 72.5–73.0 g substrate) and adding a -trichloromethane solution dropwise at 0–5°C. Stirring for 2 hours followed by solvent evaporation yields a crude product, which is recrystallized from ethanol to achieve >95% purity.
| Parameter | Condition |
|---|---|
| Substrate | 6,6-dimethyl-azepane-2,4-dione |
| Brominating Agent | in |
| Solvent | Dioxane |
| Temperature | 0–5°C |
| Reaction Time | 2 hours |
| Yield | 70–85% |
| Purity | >95% (HPLC) |
The introduction of methyl groups at the 6-position is achieved via alkylation or nucleophilic substitution.
Alkylation Using Methyl Halides
Treating the azepane intermediate with methyl iodide () in the presence of a base like potassium hydroxide () facilitates dimethylation. A protocol adapted from CN104058956A involves dissolving 2-bromo-m-dimethoxybenzene in methanol (190–210 mL) and methyl sulfate (125–130 g) at -5°C, followed by aqueous addition. This method, while designed for aromatic systems, can be modified for aliphatic substrates by adjusting reaction times and temperatures.
Integrated Synthesis Pathway
Combining the above steps, a plausible synthesis of 3-bromo-6,6-dimethyl-azepane-2,4-dione proceeds as follows:
-
Azepane Ring Formation : Perform a Diels-Alder reaction to generate a bicyclic intermediate, followed by ring-opening and lactamization to yield 6,6-dimethyl-azepane-2,4-dione.
-
Bromination : React the lactam with in dioxane/trichloromethane at 0–5°C.
-
Purification : Recrystallize the crude product from ethanol to achieve high purity.
Analytical Characterization and Quality Control
Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are critical for verifying structural integrity. The -NMR spectrum of 3-bromo-6,6-dimethyl-azepane-2,4-dione should exhibit signals for the methyl groups (δ 1.2–1.4 ppm) and the bromine-adjacent proton (δ 4.5–5.0 ppm). Mass spectrometry (MS) confirms the molecular ion peak at m/z 233.005.
Challenges and Optimization Strategies
Side Reactions During Bromination
Electrophilic bromination may lead to over-bromination or ring-opening byproducts. Mitigation strategies include:
Dimethylation Efficiency
Incomplete alkylation can occur due to steric hindrance. Using excess methylating agents (e.g., methyl sulfate) and prolonged reaction times (24–48 hours) improves yields.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Diels-Alder Cyclization | High atom economy; Scalable | Requires specialized dienophiles |
| Electrophilic Bromination | High regioselectivity | Risk of over-bromination |
| Alkylation with | Rapid reaction kinetics | Generates toxic waste |
Q & A
Q. Critical Parameters :
- Temperature control (0–25°C) to minimize side reactions.
- Solvent polarity (e.g., dichloromethane or acetonitrile) to stabilize intermediates.
- Stoichiometric ratios (1.1–1.3 eq. brominating agent) to ensure complete conversion.
Q. Optimization Table :
| Condition | Yield (%) | Purity (%) | Key Observations |
|---|---|---|---|
| NBS, AIBN, CCl₄, 80°C | 62 | 95 | Radical pathway dominates |
| Br₂, FeCl₃, CH₂Cl₂, 0°C | 78 | 98 | Requires strict temp. control |
| DBDMH, UV, MeCN | 55 | 90 | Longer reaction time |
DBBDMH = 1,3-Dibromo-5,5-dimethylhydantoin; AIBN = Azobisisobutyronitrile.
Reference : Analogous bromination strategies are validated in studies on structurally related brominated ketones and heterocycles .
Advanced Question: How can contradictions between experimental NMR data and computational (DFT) predictions for this compound’s conformation be resolved?
Methodological Answer :
Discrepancies often arise from solvent effects, dynamic motion, or incorrect DFT functional selection. A systematic approach includes:
Solvent Modeling : Use implicit solvent models (e.g., PCM in Gaussian) to simulate NMR chemical shifts in the experimental solvent.
Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers.
DFT Functional Benchmarking : Compare B3LYP, ωB97X-D, and MP2 methods for accuracy in predicting coupling constants.
Case Study :
If experimental H NMR shows a singlet for the 6,6-dimethyl group, but DFT predicts splitting, this may indicate rapid chair-flip interconversion. Variable-temperature NMR (VT-NMR) can confirm dynamic averaging by observing signal coalescence at elevated temperatures.
Reference : Similar conformational analysis methodologies are applied in crystallography and spectroscopy studies using tools like SHELX .
Basic Question: Which spectroscopic techniques are most reliable for characterizing 3-Bromo-6,6-dimethyl-azepane-2,4-dione, and how should data be interpreted?
Q. Methodological Answer :
- H/C NMR :
- Look for deshielded protons near the bromine (δ 4.5–5.5 ppm for H-3).
- 6,6-dimethyl groups appear as a singlet (δ 1.2–1.5 ppm).
- IR Spectroscopy :
- Strong carbonyl stretches (C=O) at 1700–1750 cm⁻¹.
- C-Br vibration ~550–650 cm⁻¹.
- Mass Spectrometry (HRMS) :
- Molecular ion peak [M+H]⁺ with isotopic pattern confirming bromine (1:1 ratio for Br/Br).
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation.
- Spill Management : Absorb with inert material (vermiculite), then dispose as halogenated waste.
- Storage : Keep in airtight containers under nitrogen, away from light and moisture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
